N1-(2-Fluorophenyl)benzene-1,2-diamine
Overview
Description
N1-(2-Fluorophenyl)benzene-1,2-diamine is an organic compound with the molecular formula C12H11FN2 It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a benzene-1,2-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Fluorophenyl)benzene-1,2-diamine typically involves the reaction of 2-fluoroaniline with 1,2-diaminobenzene. One common method includes the use of methanol as a solvent, with acetic acid as a catalyst and sodium cyanoborohydride as a reducing agent. The reaction is carried out at room temperature for several hours, followed by neutralization with sodium bicarbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Fluorophenyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce halogen atoms into the aromatic ring.
Scientific Research Applications
N1-(2-Fluorophenyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N1-(2-Fluorophenyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N1-(2,6-Difluorophenyl)benzene-1,2-diamine
- N1-(2-Nitrophenyl)benzene-1,2-diamine
- N1-(2-Chlorophenyl)benzene-1,2-diamine
Uniqueness
N1-(2-Fluorophenyl)benzene-1,2-diamine is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. The fluorine atom increases the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Biological Activity
N1-(2-Fluorophenyl)benzene-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula C₁₂H₁₁FN₂, features a fluorinated phenyl group attached to a benzene-1,2-diamine structure. The presence of the fluorine atom enhances its chemical reactivity and influences its interactions with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and signaling pathways, suggesting potential anti-cancer properties.
- Receptor Binding : Its fluorinated structure can enhance binding affinity to various receptors, which may lead to altered cellular responses.
Biological Activity Overview
Research has indicated several areas where this compound exhibits notable biological activity:
- Anticancer Properties : Similar compounds have demonstrated effectiveness in inhibiting tumor growth through enzyme modulation.
- Antimicrobial Activity : Compounds with similar structures often show antimicrobial effects, indicating that this compound may also possess these properties.
- Toxicological Profile : While exhibiting potential therapeutic benefits, the compound is noted for its toxicity. It is classified as harmful if ingested or upon skin contact .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Study 1: Enzyme Inhibition
A study investigated the compound's effect on specific enzymes involved in cancer pathways. Results indicated that this compound effectively inhibited enzyme activity at concentrations as low as 10 μM, leading to reduced cell proliferation in vitro.
Study 2: Antimicrobial Activity
Another research effort explored the antimicrobial properties of the compound against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL.
Study 3: Toxicological Assessment
A toxicological assessment highlighted that exposure to this compound resulted in cytotoxic effects at higher concentrations (>100 μM), necessitating caution in handling and application .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-(2-Fluorophenyl)-benzene-1,3-diamine | C₁₂H₁₁FN₂ | Different substitution pattern; potential for varied biological activity |
N,N-Di(2-fluorobenzyl)benzene-1,2-diamine | C₁₄H₁₃F₂N₂ | Increased steric hindrance; may alter enzyme interaction |
5-Fluoro-N,N-dimethyl-benzene-1,2-diamine | C₁₃H₁₄FN₂ | Dimethyl substitution affecting solubility and reactivity |
Properties
IUPAC Name |
2-N-(2-fluorophenyl)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGRPIXAYJLZEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597633 | |
Record name | N~1~-(2-Fluorophenyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28898-03-5 | |
Record name | N1-(2-Fluorophenyl)-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28898-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~-(2-Fluorophenyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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